2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Description
2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a chloro-substituted propanamide derivative featuring a cyclopropyl group and a tetrahydrothiophen (saturated thiophene) ring. Its structure includes:
- Chloro group at the 2-position of the propanamide backbone.
- N-cyclopropyl substituent, a strained three-membered hydrocarbon ring.
- N-tetrahydrothiophen-3-yl group, a five-membered saturated sulfur heterocycle.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c1-7(11)10(13)12(8-2-3-8)9-4-5-14-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQNWJWNRIYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide typically involves the following steps:
Chlorination: The starting material, propanamide, undergoes chlorination to introduce the chloro group at the 2-position.
Cyclopropylation: The chlorinated propanamide is then treated with cyclopropylamine to introduce the cyclopropyl group.
Tetrahydrothiophen-3-yl Group Addition: Finally, the compound is reacted with tetrahydrothiophene-3-amine to attach the tetrahydrothiophen-3-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the chloro, cyclopropyl, or tetrahydrothiophen-3-yl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: Derivatives with different substituents at the reactive sites.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Chloro-Substituted Amides
3-Chloro-N-phenyl-phthalimide ():
- Structural Differences : Replaces the propanamide backbone with a phthalimide ring and substitutes cyclopropyl/tetrahydrothiophen with a phenyl group.
- Functional Implications :
- The phthalimide group in 3-chloro-N-phenyl-phthalimide enables polymerization, while the propanamide in the target compound may favor receptor binding (e.g., opioid or enzyme targets) .
- The chloro group in both compounds likely enhances electrophilicity, aiding in nucleophilic substitution reactions during synthesis.
Thiophene/Tetrahydrothiophene Derivatives
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ():
- Structural Differences: Replaces the saturated tetrahydrothiophen ring with an unsaturated thiophene and substitutes the chloro-propanamide with a hydroxyl-propanol.
- Functional Implications :
Propanamide Derivatives with Bulky Substituents
N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide ():
- Structural Differences : Features an isopropyl group instead of cyclopropyl and lacks the tetrahydrothiophen ring.
- Functional Implications :
- Cyclopropyl’s strain and small size may enhance binding affinity to compact receptor pockets compared to bulkier isopropyl or t-butyl groups .
- The tetrahydrothiophen ring could introduce sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) absent in purely hydrocarbon substituents.
Comparative Data Table
Notes and Limitations
- Direct pharmacological or physicochemical data for this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
- Further studies are needed to validate its bioactivity, stability, and synthetic scalability.
Biological Activity
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a synthetic compound with potential pharmaceutical applications due to its unique structural features, including a chloroacetamide group and a cyclopropyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H16ClNOS
- Molecular Weight : 233.76 g/mol
- CAS Number : 2098000-09-8
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The chloroacetamide group acts as an electrophile, allowing it to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modulation of receptor functions, which in turn affects cellular signaling pathways.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes, particularly those involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of Class I PI3-kinase isoforms, which play a crucial role in tumorigenesis and cellular signaling related to cancer progression .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. By inhibiting pathways associated with inflammation, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
In preliminary studies, compounds similar to this compound have demonstrated antimicrobial properties. This suggests potential applications in treating infections caused by resistant bacterial strains .
Table 1: Summary of Biological Activities
Case Study: PI3K Inhibition
A study focused on the inhibition of Class I PI3-kinase enzymes demonstrated that derivatives of this compound could selectively inhibit the PI3K-a and -β isoforms while sparing other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer .
Case Study: Anti-inflammatory Effects
In vitro studies have shown that the compound significantly decreases the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating chronic inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
